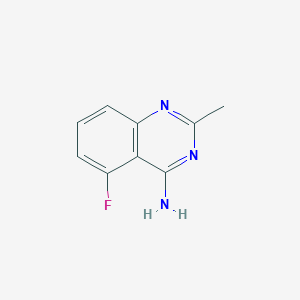

5-Fluoro-2-methylquinazolin-4-amine

Descripción general

Descripción

5-Fluoro-2-methylquinazolin-4-amine is a quinazoline derivative with the molecular formula C9H8FN3. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of aniline and ethyl glyoxalate as substrates in a Povarov imino-Diels-Alder reaction . This reaction involves the coupling of imine and electron-rich alkene to form the quinazoline core.

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . These methods are designed to enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methylquinazolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the quinazoline core .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of quinazolin-4-amine, including 5-fluoro-2-methylquinazolin-4-amine, exhibit significant anticancer properties. These compounds act as inhibitors of various kinases involved in cancer progression, such as Clk1, Clk2, and Dyrk1A. Inhibition of these kinases can lead to reduced phosphorylation of proteins associated with tumor growth and metastasis .

Neuroprotective Effects

Studies have indicated that quinazoline derivatives can modulate neurodegenerative processes. For instance, Dyrk1A is implicated in the hyperphosphorylation of Tau proteins, a hallmark of Alzheimer's disease. Inhibitors like this compound may provide protective effects against neurodegeneration by altering Tau phosphorylation dynamics .

Anticonvulsant Properties

Recent investigations into fluorinated quinazolinone derivatives have revealed their potential as anticonvulsant agents. The synthesis of various analogs has shown promise in reducing seizure activity in animal models, suggesting that compounds like this compound could be explored further for treating epilepsy .

Kinase Inhibition

The primary mechanism by which this compound exerts its effects is through kinase inhibition. By binding to the ATP-binding site of specific kinases (e.g., Clk1, Clk2), these compounds prevent the phosphorylation of substrates involved in critical cellular processes such as cell cycle regulation and apoptosis .

Modulation of Gene Expression

In addition to direct kinase inhibition, quinazoline derivatives can influence gene expression related to stress response and apoptosis pathways. This modulation can enhance cellular resilience against stressors, contributing to their neuroprotective and anticancer effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication . By stabilizing the enzyme-DNA complex, these compounds block DNA replication and lead to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Fluoro-2-methylquinazolin-4-amine include other quinazoline derivatives such as:

- Quinazolinone

- 2-Methylquinazoline

- 5-Fluoroquinazoline

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a fluorine atom and a methyl group on the quinazoline core. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-Fluoro-2-methylquinazolin-4-amine is a notable quinazoline derivative with significant biological activities that have garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a fluorine atom and a methyl group attached to the quinazoline core. This unique structure is responsible for its distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Quinazoline derivatives are known to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival and proliferation. This inhibition leads to antibacterial effects against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Structure-Activity Relationships (SAR)

Research has shown that modifications to the quinazoline structure can significantly affect the biological activity of compounds within this class. For instance, the introduction of different substituents at various positions on the quinazoline ring can enhance potency against specific targets. In a study evaluating 77 variants of quinazoline derivatives, certain analogs demonstrated improved antibacterial efficacy and lower toxicity profiles in in vitro assays .

Case Studies

- Antibacterial Efficacy : A study involving the evaluation of several quinazoline derivatives found that compounds similar to this compound exhibited potent activity against MRSA strains in a mouse peritonitis model. This model validated the effectiveness of these compounds in vivo, highlighting their potential as new antibacterial agents .

- Anticancer Activity : Another investigation focused on the synthesis and evaluation of quinazoline derivatives showed that specific modifications led to increased cytotoxicity against human cancer cell lines. Compounds with ethyl or methyl groups at position 7 exhibited enhanced apoptosis-inducing capabilities compared to standard treatments like gefitinib .

Propiedades

IUPAC Name |

5-fluoro-2-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDZIXHMRLAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)F)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.